

Spectroscopic Data of trans-Melilotoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-**Melilotoside**, a naturally occurring phenolic glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for trans-**Melilotoside** are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for trans-Melilotoside (500 MHz, CD₃OD)



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.60	d	8.5
3	6.55	dd	8.5, 2.2
4	-	-	-
5	6.75	d	2.2
6	-	-	-
7 (α)	6.45	d	16.0
8 (β)	7.85	d	16.0
1'	5.05	d	7.5
2'	3.55	m	
3'	3.45	m	_
4'	3.40	m	_
5'	3.50	m	_
6'a	3.90	dd	12.0, 2.0
6'b	3.70	dd	12.0, 5.5

Data sourced from a study on **Melilotoside** derivatives.[1]

¹³C NMR Data

Table 2: ¹3C NMR Spectroscopic Data for trans-Melilotoside (125 MHz, CD₃OD)



Atom No.	Chemical Shift (δ, ppm)
1	128.1
2	156.1
3	101.3
4	130.9
5	116.5
6	123.0
7 (α)	118.2
8 (β)	145.5
9 (C=O)	176.3
1'	102.5
2'	74.9
3'	78.2
4'	71.3
5'	78.1
6'	62.5

Data sourced from a study on **Melilotoside** derivatives.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of natural products like trans-**Melilotoside**.

Sample Preparation:

 Dissolve approximately 5-10 mg of the purified trans-Melilotoside sample in 0.5-0.7 mL of deuterated methanol (CD₃OD).



• Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A 500 MHz NMR spectrometer (for ¹H NMR) and a 125 MHz spectrometer (for ¹³C NMR) or a spectrometer with corresponding frequencies.
- Temperature: 298 K (25 °C).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
 - Acquisition time: 1-2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak of CD₃OD (δH 3.31 ppm and δC 49.0 ppm) as the internal standard.
- Integrate the signals in the ¹H NMR spectrum.



• Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental IR spectrum for trans-**Melilotoside** is not readily available in the searched literature, the expected characteristic absorption bands for a phenolic glycoside are listed below.

Table 3: Expected FT-IR Absorption Bands for trans-Melilotoside

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500-3200	O-H (hydroxyl groups)	Stretching
3100-3000	C-H (aromatic)	Stretching
2950-2850	C-H (aliphatic)	Stretching
1710-1680	C=O (carboxylic acid)	Stretching
1640-1600	C=C (alkene and aromatic)	Stretching
1600-1450	Aromatic ring	Skeletal vibrations
1260-1000	C-O (ethers, alcohols, carboxylic acid)	Stretching

Experimental Protocol for FT-IR Spectroscopy

The following is a general protocol for obtaining an FT-IR spectrum of a solid sample like trans-**Melilotoside**.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry, purified trans-**Melilotoside** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet-forming die.



 Press the mixture under high pressure (several tons) to form a transparent or semitransparent pellet.

Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Scan range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.

Data Acquisition and Processing:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS Data

Table 4: LC-MS Spectroscopic Data for trans-Melilotoside

Ionization Mode	Precursor Ion (m/z)	Fragment Ions (m/z)
ESI+	349.08 [M+Na]+	147.04, 123.04



Data sourced from PubChem.[2] The instrument used was a Thermo Q Exactive HF.

Experimental Protocol for LC-MS

The following is a general protocol for the analysis of phenolic glycosides like trans-**Melilotoside** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column (e.g., C18, 150 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient elution using:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.

Mass Spectrometry Conditions:

- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.
- Scan Mode: Full scan mode to detect the precursor ion and tandem MS (MS/MS) or datadependent acquisition (DDA) mode to obtain fragmentation spectra.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow and Temperature: Optimized for the specific instrument.



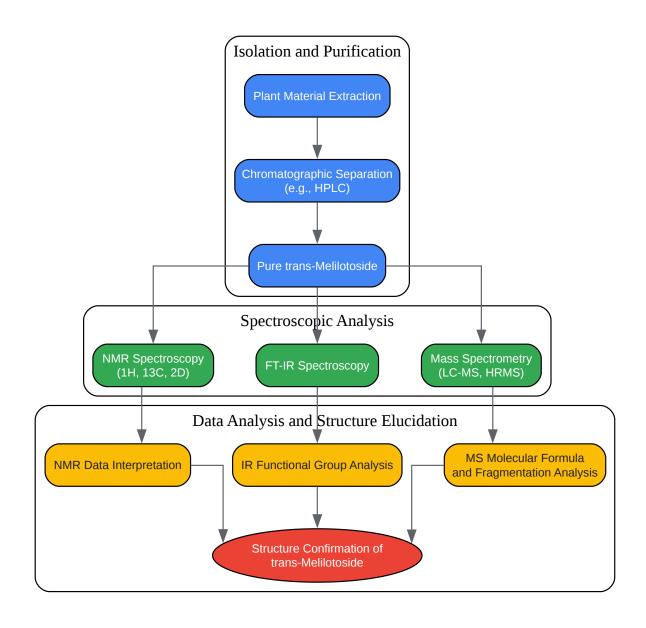
Data Analysis:

- Extract the mass chromatogram for the expected m/z of trans-Melilotoside.
- Determine the accurate mass of the molecular ion to confirm the elemental composition.
- Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, particularly the glycosidic linkage and the aglycone moiety.

Spectroscopic Data Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of spectroscopic data for the characterization of a natural product like trans-**Melilotoside**.





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Caption: Workflow for the spectroscopic analysis of trans-Melilotoside.

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